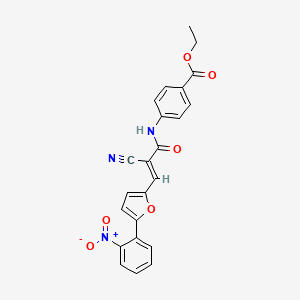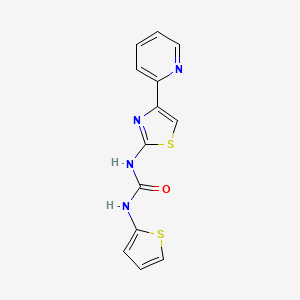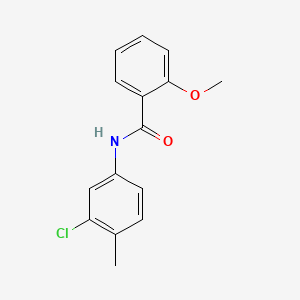
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide, also known as CM-10, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. CM-10 belongs to the class of benzamide compounds and has been studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
- The molecular structure and intermolecular interactions of similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, have been studied. Research shows the influence of these interactions on molecular geometry, bond lengths, angles, and dihedral angles (Karabulut et al., 2014).
Synthesis and Derivative Formation
- Research has also focused on the synthesis and pharmacological activities of novel derivatives of similar benzamide compounds. This includes the preparation of pyrazole derivatives from benzamides and examining their anti-inflammatory activities (Abdulla et al., 2014).
Gastroprokinetic Activity
- Studies on N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, a related compound, have explored its potent gastroprokinetic activity. This includes investigating the effects of reversing the amide linkage on its activity (Kalo et al., 1995).
Metabolic Products Analysis
- Identification of metabolic products of compounds similar to N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has been a research focus. This includes studies using mass spectrometry to identify the metabolic derivatives (Cowan et al., 1976).
Molar Refraction and Polarizability
- The molar refraction and polarizability of related antiemetic drugs have been studied. This research includes investigating the concentration dependence of these properties in various solutions (Sawale et al., 2016).
Antimicrobial Screening
- Some studies have explored the synthesis and antimicrobial screening of benzamide derivatives. This includes examining their inhibitory action against different bacteria and fungi (Desai et al., 2013).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-11(9-13(10)16)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNELOZVTWLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

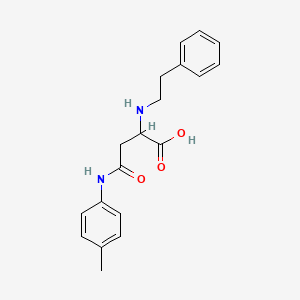
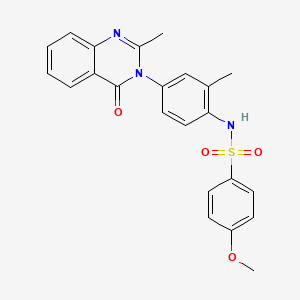
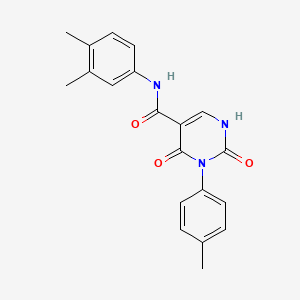
![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2489141.png)
![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)
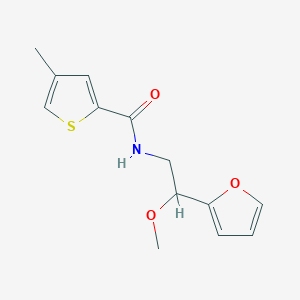
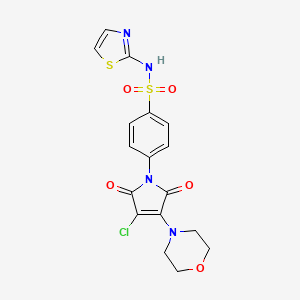
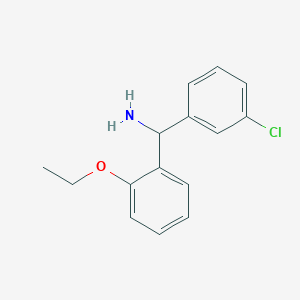
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)
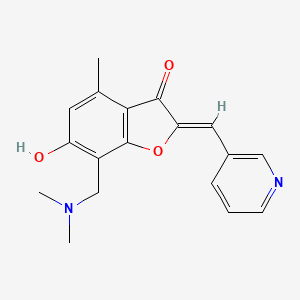
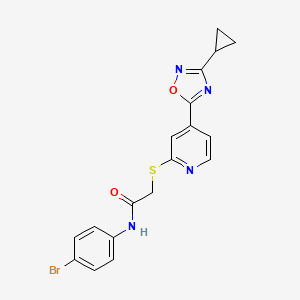
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
